![molecular formula C10H16N2O2 B12909147 N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-73-1](/img/structure/B12909147.png)
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole. Further modifications, such as sulfochlorination and treatment with aqueous ammonia, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide often involve multi-step processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce 2-methyl-4-isobutyl-5-aminomethyl oxazole.
Applications De Recherche Scientifique
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares a similar oxazole ring structure and exhibits antibacterial and antimonooxidase activities.
2-Methyl-5-phenyloxazole: Another oxazole derivative, used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
87783-73-1 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13) |
Clé InChI |
SPSUJNYURLYCJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)NC(=O)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
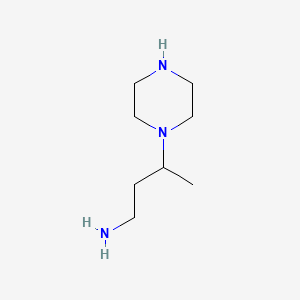
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)


![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
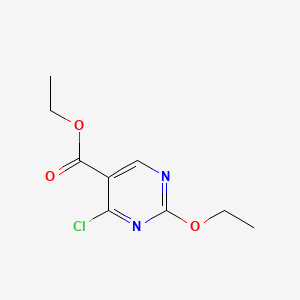
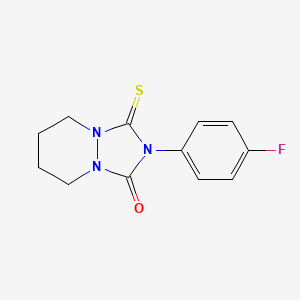
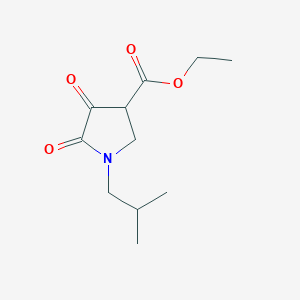
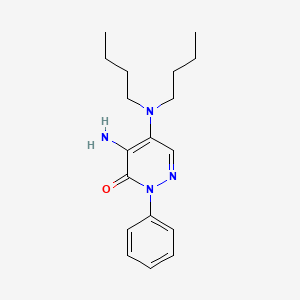
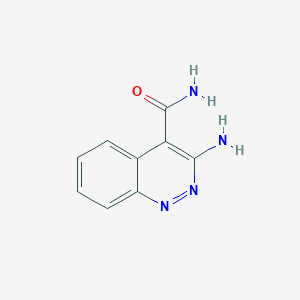
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
